molecular formula C22H22N4O2S B2958628 2-(((3-(4-methylbenzyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2188279-64-1

2-(((3-(4-methylbenzyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2958628
CAS No.: 2188279-64-1
M. Wt: 406.5
InChI Key: KFFUZPGDTOYLNE-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the quinazolinone part of the molecule might undergo reactions typical of other quinazolinones .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds incorporating elements such as the oxadiazole and thiadiazole rings have been synthesized and evaluated for their antimicrobial and antioxidant activities. These derivatives have shown promise in inhibiting bacterial growth and scavenging free radicals, suggesting their potential in developing new antimicrobial agents and antioxidants (Menteşe, Ülker, & Kahveci, 2015).

Antituberculosis and Cytotoxicity Studies

The synthesis of heteroarylthioquinoline derivatives has been undertaken with the aim of discovering compounds with activity against Mycobacterium tuberculosis. Certain derivatives exhibited significant activity, highlighting the potential for further exploration in antituberculosis drug development. Additionally, these compounds were evaluated for cytotoxicity against mouse fibroblast cells, with some showing minimal toxic effects, indicating their potential safety for further drug development (Chitra et al., 2011).

Anticancer Activities

Quinazoline derivatives containing the oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Some of these compounds demonstrated potent inhibitory activity, surpassing that of known drugs in certain cases. This indicates the quinazoline-oxadiazole hybrids' potential as a basis for novel anticancer therapies (Qiao et al., 2015).

Anticonvulsant Agents

Derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with promising activity, suggesting their potential use in developing treatments for epilepsy or other seizure disorders (Archana, Srivastava, & Kumar, 2002).

Anti-inflammatory and Analgesic Activities

Synthesis and evaluation of new oxadiazole derivatives linked to the quinazolin-4-one ring have been conducted, with some compounds showing potent anti-inflammatory and analgesic activities. These findings support the potential of such derivatives in the development of new treatments for inflammation and pain management (Dewangan et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should be taken when handling any chemical compounds, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

2-[[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-12-26-21(27)17-6-4-5-7-18(17)23-22(26)29-14-20-24-19(25-28-20)13-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFUZPGDTOYLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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